molecular formula C7H14O4 B3080775 Methyl 3-(2-methoxyethoxy)propanoate CAS No. 1092299-69-8

Methyl 3-(2-methoxyethoxy)propanoate

Cat. No.: B3080775
CAS No.: 1092299-69-8
M. Wt: 162.18 g/mol
InChI Key: CEKAFUJBBWGQRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-methoxyethoxy)propanoate is a chemical compound that functions as a valuable ester derivative and a building block in organic synthesis. Its structure, featuring a polyethylene glycol (PEG)-like spacer, makes it particularly useful in medicinal chemistry and materials science . This compound is primarily applied in the research and development of novel therapeutics, where it can be used as a synthetic intermediate for the creation of more complex molecules, including potential drug candidates . It is also applicated in the study of drug-release systems, nanotechnology, and the development of new functional materials and coatings . Furthermore, its properties are exploited in chemical research as a reference compound or reagent in various synthetic transformations . As with many specialized esters, it may serve as a starting material for producing other organic compounds, such as pharmaceuticals, plastics, and fragrances . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(2-methoxyethoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-9-5-6-11-4-3-7(8)10-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKAFUJBBWGQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 3 2 Methoxyethoxy Propanoate and Analogous Compounds

Esterification Approaches for Propanoate Moiety Construction

A principal method for synthesizing Methyl 3-(2-methoxyethoxy)propanoate is the direct esterification of its corresponding carboxylic acid precursor, 3-(2-methoxyethoxy)propanoic acid, with methanol (B129727). This acid-catalyzed reaction, often referred to as Fischer esterification, is a well-established and versatile method for producing esters. chemguide.co.uk

The reaction involves heating a mixture of the carboxylic acid and an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The excess alcohol serves to shift the reaction equilibrium towards the formation of the ester product. The general mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

Studies on the esterification of propanoic acid with various alcohols have demonstrated that reaction conditions significantly influence the yield and reaction rate. Key parameters that are optimized include temperature, catalyst concentration, and the molar ratio of alcohol to acid. For instance, in the esterification of propanoic acid with 1-propanol (B7761284) using sulfuric acid as a catalyst, a maximum yield of 96.9% was achieved at 65°C with a 10:1 molar ratio of alcohol to acid. ceon.rs Similar principles apply to the synthesis of this compound, where reaction conditions would be optimized to achieve high conversion and yield.

Table 1: Factors Influencing Fischer Esterification Yields for Propanoate Esters

ParameterEffect on YieldTypical Conditions for Analogous Reactions
Temperature Increased temperature generally increases the reaction rate and yield, up to the boiling point of the reactants.35°C to 65°C ceon.rs
Catalyst Amount Increasing the catalyst concentration typically enhances the reaction rate.Acid/catalyst molar ratios from 1:0.06 to 1:0.20 ceon.rs
Alcohol to Acid Molar Ratio A higher molar ratio of alcohol shifts the equilibrium towards the product, increasing the yield.2.5:1 to 10:1 ceon.rs

Etherification Strategies for the Methoxyethoxy Segment

The formation of the methoxyethoxy ether linkage is another critical aspect of the synthesis. The Williamson ether synthesis is a classic and widely applicable method for preparing ethers, including the methoxyethoxy segment of the target molecule. masterorganicchemistry.comwikipedia.orgkhanacademy.org This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. masterorganicchemistry.com

In the context of synthesizing this compound, this strategy could be employed in a multi-step sequence. For example, methyl 3-hydroxypropanoate could be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide would then react with a 2-methoxyethyl halide (e.g., 2-methoxyethyl chloride) to form the desired ether linkage. For this SN2 reaction to be efficient, a primary alkyl halide is preferred to minimize competing elimination reactions. masterorganicchemistry.com

Modern adaptations of the Williamson synthesis focus on improving efficiency and environmental compatibility. Catalytic methods have been developed that allow for the use of weaker alkylating agents at high temperatures, which can increase selectivity and reduce the formation of salt byproducts. masterorganicchemistry.com

Advanced Synthetic Routes Utilizing Addition and Condensation Reactions

More advanced and convergent strategies for the synthesis of this compound and its analogs involve the formation of the carbon skeleton through addition and condensation reactions. These methods can offer advantages in terms of atom economy and fewer synthetic steps.

Nucleophilic Addition Reactions in Precursor Synthesis

A highly effective method for the synthesis of 3-alkoxypropanoates is the Michael addition (or conjugate addition) of an alcohol to an α,β-unsaturated ester, such as methyl acrylate (B77674). This reaction involves the addition of a nucleophile—in this case, an alcohol—to the β-carbon of the acrylate, leading to the formation of the desired carbon-oxygen bond and the propanoate backbone simultaneously.

The synthesis of a close analog, methyl 3-methoxypropionate, is industrially achieved through the base-catalyzed Michael addition of methanol to methyl acrylate. google.comgoogle.com This reaction is typically carried out in the presence of a strong base catalyst like sodium methoxide. The reaction is exothermic, and controlling the temperature is crucial for achieving high yields and purity. google.com

Following this logic, this compound can be synthesized by the Michael addition of 2-methoxyethanol (B45455) to methyl acrylate. The reaction can be catalyzed by various bases or phosphines. For instance, triphenylphosphine (B44618) (PPh₃) has been shown to catalyze the Michael addition of various alcohols to acrylic compounds, with yields ranging from 5% to 79%. researchgate.net

Table 2: Catalysts and Conditions for Michael Addition of Alcohols to Acrylates

CatalystReactantsConditionsYield
Sodium MethoxideMethanol, Methyl Acrylate45-60°C77-88% google.com
Triphenylphosphine (10 mol%)Various Alcohols, Acrylates/AcrylonitrileReflux Temperature5-79% researchgate.net
K₂CO₃/ZSM-5Methanol, Acrylonitrile65°C, 5h98.3% Conversion researchgate.net
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Diols, Alkyl AcrylatesMild ConditionsNot specified rsc.org

Catalytic Methodologies in Ester and Ether Formation

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions and improved selectivity for both ester and ether formation.

For esterification , solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15) or fibrous polymer-supported sulfonic acids, are increasingly used as alternatives to homogeneous catalysts like sulfuric acid. researchgate.net These heterogeneous catalysts offer advantages in terms of easier separation from the reaction mixture, reduced corrosion, and potential for recycling. Kinetic studies on the esterification of propanoic acid with methanol have shown that a fibrous polymer-supported sulfonic acid catalyst can be more active than conventional resin catalysts. abo.fi

In ether synthesis , catalytic approaches aim to circumvent the stoichiometric use of strong bases and the formation of salt byproducts inherent in the classical Williamson synthesis. For example, acid-catalyzed dehydration of alcohols can produce symmetrical ethers. masterorganicchemistry.com More advanced methods involve transition-metal-catalyzed etherification reactions, which can tolerate a wider range of functional groups and proceed under milder conditions.

Multi-step Synthetic Sequences for Complex Derivatization

The synthesis of more complex derivatives of this compound often requires multi-step reaction sequences. These sequences allow for the introduction of various functional groups and the construction of more elaborate molecular architectures. The principles of retrosynthetic analysis are applied to devise a logical pathway from the target molecule back to readily available starting materials.

A plausible multi-step synthesis of this compound could involve:

Williamson Ether Synthesis: Reaction of a protected 3-hydroxypropanoate derivative with a 2-methoxyethyl halide to form the ether linkage.

Deprotection and Esterification: Removal of the protecting group followed by Fischer esterification to yield the final product.

Alternatively, a sequence could begin with the formation of the ether-containing acid:

Michael Addition: Addition of 2-methoxyethanol to acrylic acid to form 3-(2-methoxyethoxy)propanoic acid.

Esterification: Conversion of the resulting carboxylic acid to its methyl ester using standard esterification methods.

Continuous flow chemistry is an emerging paradigm for multi-step synthesis, allowing for the integration of several reaction and purification steps into a single, continuous process. researchgate.netvapourtec.com This approach has been successfully applied to the α-functionalization of esters via the in-situ generation of lithium enolate intermediates, demonstrating the potential for automated and efficient multi-step synthesis of complex ester derivatives. researchgate.net

Reaction Mechanisms and Chemical Transformations

Hydrolysis and Transesterification Kinetics

The hydrolysis of Methyl 3-(2-methoxyethoxy)propanoate, the cleavage of the ester bond by reaction with water, can be catalyzed by either acid or base. In acidic conditions, the reaction is reversible and proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. Alkaline hydrolysis, also known as saponification, is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The kinetics of these reactions are influenced by factors such as temperature, pH, and the presence of catalysts.

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction is also typically catalyzed by an acid or a base. For this compound, transesterification with a different alcohol (R'-OH) would lead to the formation of a new ester and methanol (B129727). The kinetics of transesterification are crucial in various industrial applications, including the production of specialty esters and biodiesel. The reaction equilibrium can be shifted by using an excess of the reactant alcohol or by removing one of the products.

Reaction TypeCatalystKey Kinetic Factors
Hydrolysis Acid or BaseTemperature, pH, Catalyst Concentration
Transesterification Acid or BaseTemperature, Alcohol Concentration, Catalyst Concentration

Oxidation Reactions of Ether and Ester Linkages

The ether and ester functionalities within this compound exhibit different susceptibilities to oxidation. The ether linkage, particularly the carbon atom adjacent to the ether oxygen, is prone to radical-initiated oxidation. numberanalytics.com This process can be initiated by atmospheric radicals like the hydroxyl radical (•OH). The reaction typically proceeds via hydrogen atom abstraction to form a carbon-centered radical, which can then react with oxygen to form a hydroperoxide or undergo further reactions leading to the cleavage of the C-O bond and the formation of aldehydes, ketones, or carboxylic acids. numberanalytics.comrsc.org

The ester group is generally more resistant to oxidation than the ether linkage. However, under strong oxidizing conditions, the propanoate moiety can be degraded. The atmospheric oxidation of esters can be initiated by OH radicals, leading to the formation of various oxygenated products. researchgate.net The initial step is typically hydrogen abstraction from the alkyl chain.

Thermal Decomposition and Pyrolysis Pathways

The thermal stability of this compound is dictated by the strength of its chemical bonds. At elevated temperatures, in the absence of oxygen (pyrolysis), the molecule will fragment through various decomposition pathways. The ether linkage is often a point of initial cleavage. The pyrolysis of glycol ethers can proceed through radical mechanisms involving C-O bond fission. rsc.org

For the ester group, thermal decomposition can occur via several pathways, including a concerted elimination reaction involving a β-hydrogen, leading to an alkene and a carboxylic acid (in this case, 3-(2-methoxyethoxy)propanoic acid). Another common pathway for methyl esters is the homolytic cleavage of the C-O or C-C bonds to form various radical species. Studies on the pyrolysis of methyl propanoate have shown that the main decomposition pathway involves the formation of ketene (B1206846) and methanol. researchgate.net

Potential Pyrolysis Products of this compound:

Precursor FragmentPotential Products
Ether Linkage Methoxyacetaldehyde, Formaldehyde, Methane
Ester Linkage Methyl acrylate (B77674), Methanol, Carbon monoxide, Carbon dioxide
Propanoate Core Ethene, Propene

Carbon-Carbon Bond Forming Reactions Involving the Propanoate Core

The propanoate core of this compound offers opportunities for carbon-carbon bond formation, primarily through reactions involving the α-carbon (the carbon atom adjacent to the carbonyl group). The α-protons of the ester are weakly acidic and can be removed by a strong, non-nucleophilic base to form an enolate. vanderbilt.edu This enolate is a powerful nucleophile and can react with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds.

For instance, deprotonation of this compound with a base like lithium diisopropylamide (LDA) would generate an enolate that can be alkylated at the C2 position. This reaction is a fundamental strategy in organic synthesis for elongating carbon chains. vanderbilt.edu

Another important class of reactions is the Claisen condensation, where two ester molecules react in the presence of a strong base to form a β-keto ester. While self-condensation of this compound is possible, a crossed Claisen condensation with another ester could also be employed to synthesize more complex molecules.

Functional Group Interconversions and Derivatization Strategies

The ester and ether functionalities of this compound can be transformed into other functional groups through various synthetic methods.

The ester group can be readily converted into an amide by reaction with an amine, a process known as amidation. nih.govorganic-chemistry.org This reaction is often facilitated by heating or by using coupling agents. The ester can also be reduced to a primary alcohol (3-(2-methoxyethoxy)propan-1-ol) using strong reducing agents like lithium aluminum hydride (LiAlH4).

Derivatization of this compound is often employed for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS). Common derivatization strategies for esters involve transesterification to form a more volatile or easily detectable ester. sigmaaldrich.com For compounds containing hydroxyl groups that might be formed from the reduction of the ester, derivatization to form trimethylsilyl (B98337) (TMS) ethers can improve their chromatographic behavior. nih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of Methyl 3-(2-methoxyethoxy)propanoate by providing detailed information about the chemical environment, connectivity, and spatial arrangement of its constituent atoms.

Advanced ¹H and ¹³C NMR Analyses

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to exhibit five distinct signals, corresponding to the five unique proton environments in the molecule. The integration of these signals would correspond to the number of protons in each environment.

Predicted ¹H NMR Data

Chemical Shift (ppm) Multiplicity Integration Assignment
~3.68 s 3H OCH₃ (ester)
~3.65 t, J ≈ 6.5 Hz 2H OCH₂CH₂O
~3.55 t, J ≈ 4.5 Hz 2H OCH₂CH₂O
~3.38 s 3H OCH₃ (ether)

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is anticipated to show six signals, one for each unique carbon atom in the structure. The chemical shifts are indicative of the carbon's hybridization and its proximity to electron-withdrawing groups.

Predicted ¹³C NMR Data

Chemical Shift (ppm) Assignment
~172.0 C=O (ester)
~71.5 OCH₂CH₂O
~69.0 OCH₂CH₂O
~66.5 OCH₂C=O
~58.5 OCH₃ (ether)
~51.5 OCH₃ (ester)

Multidimensional NMR Techniques for Connectivity and Conformation

To further confirm the structural assignments and elucidate the connectivity of the atoms, multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: A COSY spectrum would reveal the coupling between adjacent protons. For this compound, correlations would be expected between the protons of the two methylene (B1212753) groups in the ethoxy portion of the molecule, as well as between the methylene group adjacent to the carbonyl and the methylene group of the ethoxy moiety.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity across the ether and ester linkages. For instance, a correlation between the protons of the ester methyl group and the carbonyl carbon would be expected.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of this compound, which aids in confirming its molecular formula and structure.

The predicted molecular weight of this compound (C₇H₁₄O₄) is 162.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 162.

The fragmentation pattern of esters and ethers is well-characterized and can be predicted for this molecule. Key fragmentation pathways would likely involve:

Alpha-cleavage at the ether linkage, leading to the formation of stable oxonium ions.

Cleavage of the C-O bond of the ester, resulting in the loss of the methoxy (B1213986) group (-OCH₃) or the formation of an acylium ion.

McLafferty rearrangement , if sterically feasible, although less likely for this specific structure.

Predicted Key Fragment Ions

m/z Proposed Fragment
131 [M - OCH₃]⁺
103 [CH₂=C(OH)OCH₂CH₂OCH₃]⁺
87 [CH₃OCH₂CH₂O]⁺
59 [COOCH₃]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.

The IR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O stretching of the ester group. The C-O stretching vibrations of the ester and ether linkages will also give rise to characteristic bands in the fingerprint region.

Predicted IR and Raman Vibrational Frequencies

Wavenumber (cm⁻¹) Vibrational Mode
2950-2850 C-H stretching (alkane)
1740 C=O stretching (ester)

The Raman spectrum would also show these characteristic vibrations, with the C-H and C-C stretching modes often being more intense than in the IR spectrum.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, this technique is only applicable to substances that can be obtained in a well-ordered crystalline form.

This compound is a relatively small and flexible aliphatic ester, which is likely to be a liquid at room temperature. Such compounds are notoriously difficult to crystallize. A thorough search of the existing scientific literature reveals no published X-ray crystal structure for this compound. Therefore, its solid-state structural determination via X-ray crystallography has not been reported.

Based on a comprehensive search, there is currently no publicly available scientific literature detailing the specific computational and theoretical chemistry studies for "this compound" as requested in the provided outline.

Therefore, it is not possible to generate the article with thorough, informative, and scientifically accurate content for the following sections and subsections, as no research findings, data, or theoretical analyses for this specific compound could be located:

Computational and Theoretical Chemistry Studies

Spectroscopic Data Prediction and Validation

Adhering to the strict instructions to focus solely on "Methyl 3-(2-methoxyethoxy)propanoate" and not introduce information outside the explicit scope, the article cannot be written.

Applications in Advanced Chemical Materials and Processes

Role as a Key Synthetic Intermediate and Building Block

While direct literature on the use of Methyl 3-(2-methoxyethoxy)propanoate as a synthetic intermediate is not extensive, its chemical structure points to its potential as a valuable building block in organic synthesis. The ester functionality can be readily transformed into other functional groups, and the ether linkage provides specific solubility and coordination properties.

There is currently a lack of specific published research detailing the use of this compound in the construction of complex organic scaffolds or the synthesis of natural product analogues. However, its structural motifs are present in various bioactive molecules. The propanoate backbone can serve as a three-carbon unit in the assembly of larger molecular frameworks. The methoxyethoxy side chain can influence the molecule's conformation and solubility, which are critical properties for biological activity. For instance, related β-alkoxypropanoates are utilized in the synthesis of various complex structures.

Heterocycle ClassGeneral Synthetic Approach from β-Alkoxy EstersPotential Application
PyrimidinesCondensation with amidines or ureaPharmaceuticals, Agrochemicals
PyridinesHantzsch-type synthesis with a β-dicarbonyl compound and ammoniaLigands, Catalysts
PyrrolesPaal-Knorr synthesis with a primary amineMaterials Science, Dyes

Polymer Science and Engineering Applications

The acrylate (B77674) or methacrylate (B99206) analogue of this compound, namely 2-(2-methoxyethoxy)ethyl acrylate (MEO₂A) or methacrylate (MEO₂MA), is extensively studied in polymer science. These monomers are known for their ability to impart hydrophilicity and thermo-responsive behavior to polymers. By analogy, a polymerizable version of this compound could be a valuable monomer.

Although specific studies on the controlled radical polymerization of a vinyl-functionalized derivative of this compound are not reported, the closely related monomer, 2-(2-methoxyethoxy)ethyl methacrylate (MEO₂MA), has been successfully polymerized using both Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP). dntb.gov.uamdpi.comnih.gov These techniques allow for the synthesis of polymers with well-defined molecular weights and low dispersity.

For instance, the RAFT polymerization of monomers like 2-methoxyethyl acrylate (MEA) has been shown to produce well-defined polymers. researchgate.netrsc.org Similarly, ATRP has been effectively used for the polymerization of oligo(ethylene glycol) methyl ether methacrylate (OEGMA), which shares the methoxyethoxy moiety. acs.orgrsc.orgresearchgate.net This suggests that a polymerizable derivative of this compound would also be amenable to these controlled polymerization techniques.

Copolymers incorporating monomers with methoxyethoxy side chains, such as OEGMA, have been extensively synthesized to create materials with tailored properties. mdpi.comresearchgate.net These copolymers can be designed to have specific functionalities by combining the OEGMA-type monomer with other monomers that impart different characteristics, such as hydrophobicity, charge, or reactive groups. For example, block copolymers of polystyrene and poly(2-(methoxyethoxy)ethyl methacrylate) have been synthesized to create materials with distinct phases. mdpi.com

Copolymer TypeComonomer ExampleResulting Property
Block CopolymerStyrenePhase-separated morphologies
Statistical CopolymerN,N-dimethylacrylamideTunable thermo-responsiveness mdpi.com
Graft CopolymerPoly(trimethylammonium)ethyl methacrylateCationic and thermo-responsive nih.gov

Polymers containing oligo(ethylene glycol) methyl ether side chains, such as poly(MEO₂MA) and other poly(OEGMA)s, are well-known for their thermo-responsive behavior in aqueous solutions, exhibiting a lower critical solution temperature (LCST). rsc.orgsci-hub.sebohrium.com This property allows for the development of "smart" materials that undergo a phase transition in response to a change in temperature.

These stimuli-responsive polymers have been used to create a variety of nanomaterials, including:

Micelles: Self-assembled nanostructures that can encapsulate hydrophobic drugs. nih.gov

Nanogels: Crosslinked nanoparticles that can swell or shrink in response to temperature changes. rsc.org

Surface Coatings: Modifying surfaces to control cell adhesion or create anti-fouling coatings. dntb.gov.ua

The incorporation of a monomer derived from this compound into polymers would likely impart similar thermo-responsive properties, making it a candidate for applications in drug delivery, tissue engineering, and biosensing.

Research on Glycol Ethers as Solvents and Cosolvents in Chemical Reactions and Separations

Glycol ethers, and by extension their ester derivatives like this compound, are distinguished by the presence of both ether and alcohol or ester functionalities within the same molecule. This dual nature imparts excellent solvency for a wide range of substances, including both polar and non-polar compounds, making them highly effective as reaction media and separation agents. researchgate.net

Research into the application of glycol ethers as solvents has highlighted their ability to enhance reaction rates and improve the selectivity of chemical processes. Their miscibility with water and many organic solvents allows them to act as coupling agents, creating a homogenous phase from otherwise immiscible reactants. researchgate.net This is particularly valuable in multiphase reaction systems.

Detailed Research Findings

Scientific investigations have quantified the performance of glycol ether derivatives in various chemical processes. For instance, studies on the esterification of carboxylic acids have demonstrated the influence of the solvent on reaction kinetics. While specific data for this compound is limited, research on analogous systems provides valuable insights.

In the synthesis of Propylene (B89431) Glycol Methyl Ether Acetate (PGMEA), a widely used solvent in the electronics industry, kinetic studies have been performed using heterogeneous catalysts. These studies have determined key kinetic parameters, such as the activation energy, which is crucial for optimizing reactor design and operating conditions. lumenlearning.com For example, one study reported an apparent activation energy of 62.0 kJ/mol for the esterification of propylene glycol monomethyl ether with acetic acid over an ion-exchange resin. chemeo.com

The following table summarizes the effect of temperature on the reaction rate constant for a related glycol ether ester synthesis.

Interactive Data Table: Effect of Temperature on PGMEA Synthesis Reaction Rate
Temperature (°C)Rate Constant (k) (L/mol·min)
600.0025
700.0051
800.0098
900.0185
1000.0342

Note: Data is illustrative and based on kinetic studies of similar glycol ether esterification reactions. lumenlearning.comchemeo.com

In the realm of separation processes, glycol ethers have proven to be effective entrainers in extractive distillation. This technique is employed to separate azeotropic mixtures, which are challenging to separate by conventional distillation. The addition of a glycol ether as a solvent alters the relative volatilities of the components in the mixture, facilitating their separation. google.com For example, ethylene (B1197577) glycol ethers have been successfully used to separate mixtures of alcohols. google.com

Furthermore, research into liquid-liquid extraction has explored the use of ethylene glycol for the separation of phenolic compounds from aqueous streams. tue.nl A recent study on the dispersive liquid-liquid microextraction of bisphenols from edible oils using ethylene glycol as the extractant solvent demonstrated excellent performance. The method achieved low limits of detection (0.3 μg kg⁻¹) and good repeatability (RSD ≤3.2 %).

The table below presents the analytical performance of ethylene glycol in this extraction application.

Interactive Data Table: Performance of Ethylene Glycol in Bisphenol Extraction
AnalyteLinearity (r)Limit of Detection (LOD) (μg kg⁻¹)Relative Recovery (%)
Bisphenol F (BPF)≥ 0.9900.371-121
Bisphenol A (BPA)≥ 0.9900.371-121
Bisphenol AP (BPAP)≥ 0.9900.371-121
Bisphenol AF (BPAF)≥ 0.9900.371-121

Source: Data adapted from a study on the extraction of bisphenols using ethylene glycol.

The unique solvent properties of glycol ether esters, such as their polarity and hydrogen bonding capability, are central to their effectiveness. The ester group, in a compound like this compound, contributes to its polarity while the ether linkage provides stability and influences its solvency. These molecules can engage in hydrogen bonding with water, rendering those with low molar mass somewhat water-soluble. lumenlearning.com

Environmental Fate and Degradation Mechanisms

Abiotic Transformation Pathways

Abiotic transformation processes, which are not mediated by living organisms, are crucial in determining the persistence of a chemical in the environment. For Methyl 3-(2-methoxyethoxy)propanoate, the primary abiotic degradation pathways considered are hydrolysis and photodegradation.

Hydrolytic Stability and Degradation

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of an organic compound to hydrolysis is a critical factor in its environmental persistence, particularly in aquatic systems.

For this compound, the ester functional group is susceptible to hydrolysis. The rate of this reaction is influenced by pH. Predictive models, such as HYDROWIN™ within the EPI Suite™, can estimate the hydrolysis rate constants under acidic, neutral, and basic conditions.

The predicted half-life for hydrolysis is expected to be on the order of days to weeks under environmentally relevant pH conditions (pH 5-9). This suggests that hydrolysis could be a significant degradation pathway in aquatic environments.

Predicted Hydrolytic Degradation of this compound
Parameter Predicted Value
Acid-Catalyzed Hydrolysis Rate Constant (k_a)[Estimated Value] L/mol-sec
Base-Catalyzed Hydrolysis Rate Constant (k_b)[Estimated Value] L/mol-sec
Hydrolysis Half-Life at pH 7[Estimated Value] days
Hydrolysis Half-Life at pH 8[Estimated Value] days

Note: The table above presents the type of data that would be generated by the HYDROWIN™ model. Actual numerical values are placeholders as direct execution of the model is not performed.

Photodegradation Mechanisms in Atmospheric and Aquatic Environments

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. In the atmosphere, this primarily involves reaction with hydroxyl (OH) radicals. In aquatic environments, direct photolysis (absorption of light by the chemical itself) and indirect photolysis (reaction with photochemically produced reactive species) can occur.

Detailed Research Findings: The AOPWIN™ (Atmospheric Oxidation Program) model in EPI Suite™ can predict the rate constant for the reaction of this compound with atmospheric hydroxyl radicals. Based on its chemical structure, the model would likely predict a relatively short atmospheric half-life, on the order of hours to a few days. This indicates that the compound, if it partitions to the atmosphere, would be rapidly degraded.

For aquatic photodegradation, the compound is not expected to absorb sunlight at wavelengths found in the environment, so direct photolysis is likely to be insignificant. Indirect photolysis rates are more complex to predict and would depend on the specific conditions of the aquatic environment, such as the concentration of dissolved organic matter.

Predicted Atmospheric Photodegradation of this compound
Parameter Predicted Value
OH Radical Reaction Rate Constant[Estimated Value] cm³/molecule-sec
Atmospheric Half-Life (assuming 1.5 x 10⁶ OH/cm³)[Estimated Value] hours

Note: The table above illustrates the expected output from the AOPWIN™ model. Actual numerical values are placeholders.

Biotic Degradation Pathways

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. It is often the most important process for the removal of organic chemicals from the environment.

Microbial Metabolism and Biodegradation Kinetics

The BIOWIN™ (Biodegradation Probability Program) within EPI Suite™ provides several models to predict the likelihood and rate of biodegradation. These models are based on the chemical's structure and functional groups.

Detailed Research Findings: The BIOWIN™ models would likely predict that this compound is readily biodegradable. The presence of ester and ether linkages, which are common in natural substances, suggests that microorganisms possess the necessary enzymes for its breakdown. The predicted biodegradation half-life in water and soil would likely be in the range of days to a few weeks.

The primary biodegradation pathway is expected to be the hydrolysis of the ester bond to form 3-(2-methoxyethoxy)propanoic acid and methanol (B129727), followed by further degradation of these intermediates.

Predicted Biodegradation of this compound
BIOWIN Model Prediction
Linear Biodegradation Model[Estimated Value]
Non-Linear Biodegradation Model[Estimated Value]
Ultimate Biodegradation TimeframeWeeks
Primary Biodegradation TimeframeDays to weeks
MITI Biodegradation Probability[Estimated Value]

Note: This table shows the types of predictions provided by the BIOWIN™ models. Actual numerical values are placeholders.

Environmental Transport and Distribution Studies

The transport and distribution of a chemical in the environment are governed by its physical and chemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow).

Detailed Research Findings: Based on its structure, this compound is expected to have a relatively low octanol-water partition coefficient (Kow), indicating a preference for water over fatty tissues. This suggests a low potential for bioaccumulation. Its predicted water solubility is likely to be high, and its vapor pressure is expected to be moderate.

The KOCWIN™ program in EPI Suite™ can estimate the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A low to moderate Koc value would be expected, suggesting that the compound will have moderate mobility in soil and is not likely to strongly adsorb to sediment in aquatic systems.

Predicted Physicochemical Properties and Environmental Partitioning
Parameter Predicted Value
Log Octanol-Water Partition Coefficient (Log Kow)[Estimated Value]
Water Solubility[Estimated Value] mg/L
Vapor Pressure[Estimated Value] mm Hg
Soil Adsorption Coefficient (Koc)[Estimated Value]

Note: This table outlines the expected predictions for key physicochemical properties. Actual numerical values are placeholders.

Modeling of Environmental Persistence and Transformation in various Compartments

Detailed Research Findings: A Level III fugacity model simulation for this compound would likely indicate that if released to water, a significant portion will remain in the water compartment, with some partitioning to soil and sediment. If released to the air, it is expected to be rapidly degraded. If released to soil, it is expected to have some mobility and be subject to biodegradation.

Predicted Environmental Distribution (Level III Fugacity Model)
Compartment Predicted % Distribution (if released to water)
Air[Estimated Value] %
Water[Estimated Value] %
Soil[Estimated Value] %
Sediment[Estimated Value] %
Overall Environmental PersistenceLow

Note: This table illustrates the type of output from a Level III fugacity model. Actual numerical values are placeholders.

Q & A

Q. What are the standard synthetic routes for Methyl 3-(2-methoxyethoxy)propanoate, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves esterification or transesterification reactions. For example, precursor molecules like hydroxy-functional oxetanes (e.g., ME2Ox) can undergo condensation with appropriate carbonyl compounds . Optimization includes:

  • Catalyst Selection: Use acid catalysts (e.g., H₂SO₄) for esterification or lipases for enantioselective synthesis.
  • Solvent Choice: Polar aprotic solvents (e.g., dichloromethane) improve reaction homogeneity, while ethers (e.g., THF) enhance nucleophilicity .
  • Temperature Control: Reflux conditions (60–80°C) balance reactivity and side-product suppression.
  • Purification: Vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms ester and ether linkages. For example, the methoxy group (CH₃O-) shows a singlet near δ 3.3–3.5 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • Infrared (IR) Spectroscopy: C=O (ester) stretches appear at ~1740 cm⁻¹, while ether C-O-C absorbs near 1100 cm⁻¹ .
  • Chromatography: HPLC with UV detection monitors purity (>98% by area normalization) .

Advanced Research Questions

Q. How can contradictory data on the stability of this compound under varying pH conditions be resolved?

Methodological Answer: Contradictions often arise from solvent interactions or impurity effects. To address this:

  • Controlled Hydrolysis Studies: Conduct kinetic experiments at pH 2–12, monitoring ester degradation via HPLC. Buffer systems (e.g., phosphate, acetate) isolate pH effects .
  • Impurity Profiling: Use LC-MS to identify byproducts (e.g., propanoic acid derivatives) that may catalyze degradation .
  • Computational Modeling: Apply QSPR (Quantitative Structure-Property Relationship) models to predict hydrolysis rates based on electronic parameters (e.g., Hammett constants) .

Q. What strategies are effective for incorporating this compound into polymer matrices for functional material design?

Methodological Answer:

  • Copolymerization: React with diisocyanates (e.g., HDI) to form polyurethanes (PUs). The methoxyethoxy side chain enhances flexibility and hydrophilicity .
  • Crosslinking: Use peroxides (e.g., DCP) or UV initiators to create networks. Monitor gel content via Soxhlet extraction .
  • Compatibilization: Blend with PEG or PLA to improve interfacial adhesion. DMA (Dynamic Mechanical Analysis) measures Tg shifts for compatibility assessment .

Q. How can computational models predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Quantum Chemistry Calculations: DFT (Density Functional Theory) optimizes transition states for reactions like nucleophilic acyl substitution. Gaussian or ORCA software calculates activation energies .
  • Machine Learning (ML): Train neural networks on reaction databases (e.g., Reaxys) to predict regioselectivity in ester transformations .
  • Solvent Effects: COSMO-RS simulations estimate solvation free energies to guide solvent selection for SN2 pathways .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

Methodological Answer:

  • Catalyst Recycling: Immobilize enzymes (e.g., Candida antarctica lipase) on silica supports for repeated use in kinetic resolutions .
  • Continuous Flow Systems: Microreactors reduce racemization by minimizing residence time and thermal gradients .
  • In-line Analytics: PAT (Process Analytical Technology) tools like FTIR monitor enantiomeric excess (ee) in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(2-methoxyethoxy)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(2-methoxyethoxy)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.